meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

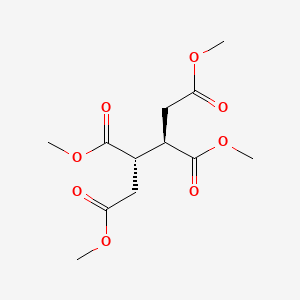

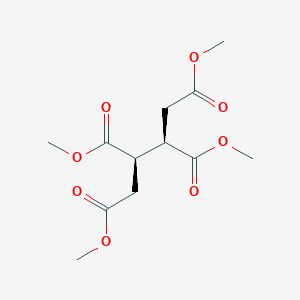

Meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is a chemical compound with the molecular formula C__8H__1__0O__8 . It is used as a cross-linking agent and as a building block for the synthesis of specialized polymers for the formulation of resins, polymers, coatings, and adhesives .

Molecular Structure Analysis

The molecular structure of meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is represented by the formula C__8H__1__0O__8, and it has a molecular weight of 234.16 .Scientific Research Applications

Textile Industry: Anti-Pilling and Flame Retardant Properties

meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester: is utilized in the textile industry as a cross-linking agent. When applied to cotton cellulose, it significantly enhances the fabric’s resistance to pilling—those annoying little balls of fiber that form on the surface of textiles over time. Moreover, it imparts flame retardant properties to the fabric, making it safer and more durable .

Nanotechnology: Spacer for Nanoparticle Cross-Linking

In the realm of nanotechnology, this compound serves as an effective spacer in the cross-linking of titanium dioxide (titania) nanoparticles to cotton. This application is pivotal in creating smart textiles with enhanced functionalities, such as self-cleaning properties and improved mechanical strength .

Durable Press Finishing Agent

The compound is also employed as a non-formaldehyde durable press finishing agent. This application is crucial for imparting permanent press qualities to fabrics, which helps them maintain their shape and resist wrinkles after laundering .

Fabric Functionalization

meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester: is used to functionalize cotton fabric. Treated fabrics exhibit improved anti-pilling, wrinkle resistance, and fire-retardant properties. This functionalization process is essential for producing high-quality textiles that meet the rigorous demands of modern consumers .

Synthesis of Flexible Membranes

The compound is instrumental in the synthesis of flexible, free-standing nanocellulose membranes. These membranes have potential applications in filtration, as sensors, and in electronic devices due to their flexibility and durability .

Chemical Intermediate

As a chemical intermediate, meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is involved in various synthesis processes in organic chemistry. Its four carboxylic acid groups make it a versatile precursor for synthesizing multifunctional compounds .

Environmental Science: Ocean Acidification Studies

In environmental science, particularly in studies related to ocean acidification, this compound could be used as a pH buffer or a calibration standard for oceanic pH measurements. Accurate pH measurements are crucial for assessing the impact of increased carbon dioxide on marine ecosystems .

Biomedical Research: Drug Delivery Systems

In biomedical research, there’s potential for using meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester in drug delivery systems. Its structure could allow for the attachment of multiple drug molecules, making it a candidate for targeted drug delivery platforms .

Safety and Hazards

Meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is harmful if swallowed and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of eye irritation, it is advised to rinse cautiously with water for several minutes and seek medical attention if irritation persists .

properties

IUPAC Name |

tetramethyl (2R,3S)-butane-1,2,3,4-tetracarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O8/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2/h7-8H,5-6H2,1-4H3/t7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVASUALUCOYWST-OCAPTIKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(CC(=O)OC)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]([C@H](CC(=O)OC)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetramethyl (2R,3S)-butane-1,2,3,4-tetracarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',7'-Dibromospiro[adamantane-2,9'-fluorene]](/img/structure/B6291252.png)

![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)

![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)

![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)

![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)

![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 93%](/img/structure/B6291303.png)

![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)

![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)